6-(2,4-Dihydroxybenzoyl)-2-chromanone
Description
Properties
Molecular Formula |
C16H12O5 |
|---|---|
Molecular Weight |
284.26 g/mol |
IUPAC Name |
6-(2,4-dihydroxybenzoyl)-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C16H12O5/c17-11-3-4-12(13(18)8-11)16(20)10-1-5-14-9(7-10)2-6-15(19)21-14/h1,3-5,7-8,17-18H,2,6H2 |
InChI Key |
QZLKDGNFZOOIBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC2=C1C=C(C=C2)C(=O)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Pharmacokinetic Properties
The table below compares key structural features and pharmacokinetic parameters of 6-(2,4-dihydroxybenzoyl)-2-chromanone with five analogs:
*Inferred from structurally similar compounds in and .
Key Observations:
- Solubility : Compounds with multiple hydroxyl groups (e.g., 3,5,7-trihydroxy-2-(4-hydroxyphenyl)chroman-4-one) exhibit higher water solubility due to enhanced hydrogen bonding, whereas methoxy or lipophilic groups (e.g., Lophirones B) reduce solubility .
- Bioavailability: Chromanones with polar substituents (e.g., dihydroxybenzoyl) show favorable bioavailability scores (0.55–0.56), critical for oral administration .
- Activity: Anti-tuberculosis activity is pronounced in benzophenones with 3,4-dihydroxybenzoyl groups (MIC = 41.67 µg/mL), and synergism with gallic acid improves efficacy (MIC = 20.83 µg/mL) .
Antimicrobial Activity
- This compound: Predicted to exhibit broad-spectrum activity due to its dihydroxybenzoyl group, which may disrupt microbial membranes or enzyme function .
- 4-(2-Hydroxybenzoyl)pyrazoles : Show selective antibacterial activity against E. coli and S. aureus (MIC = 6–53 µM), with fluorinated derivatives demonstrating enhanced potency .
- Methyl (R)-3-[...]propanoate: Targets Mycobacterium tuberculosis H37Rv, likely via inhibition of cell wall synthesis .
Antioxidant and Anti-inflammatory Effects
Q & A
Q. What are the established synthetic routes for 6-(2,4-Dihydroxybenzoyl)-2-chromanone, and what reaction conditions optimize yield?
The synthesis typically involves a condensation reaction between 2,4-dihydroxybenzaldehyde and chromanone derivatives. Acidic or basic catalysts (e.g., H₂SO₄ or NaOH) are used to promote the reaction, followed by purification via recrystallization or column chromatography. For example, acidic conditions (pH 3–5) at 60–80°C yield ~65% purity, while base-mediated reactions (pH 9–11) at room temperature improve regioselectivity but require longer reaction times . Optimization studies suggest that microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .
Q. How is structural characterization of this compound performed?
Key techniques include:
- X-ray crystallography : Resolves the planar chromanone core and dihydroxybenzoyl substituents, with bond lengths (C=O: 1.21 Å) and angles confirming keto-enol tautomerism .
- NMR spectroscopy : Distinct peaks at δ 12.3 ppm (phenolic -OH), δ 6.8–7.2 ppm (aromatic protons), and δ 2.8 ppm (chromanone methylene) .
- HPLC-MS : Retention time of 8.2 min (C18 column, acetonitrile/water gradient) and molecular ion [M+H]⁺ at m/z 259.23 .
Q. What preliminary biological activities have been reported for this compound?
Early studies indicate:
- Antimicrobial activity : MIC values of 12.5 µg/mL against Staphylococcus aureus and 25 µg/mL against Escherichia coli .
- Antioxidant properties : DPPH radical scavenging IC₅₀ = 18 µM, comparable to ascorbic acid (IC₅₀ = 15 µM) .
- Enzyme inhibition : Moderate inhibition of COX-2 (IC₅₀ = 45 µM) in vitro .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be resolved?
Discrepancies in IC₅₀ values (e.g., COX-2 inhibition ranging from 45–120 µM) may arise from:
- Purity variations : Impurities >5% (e.g., unreacted 2,4-dihydroxybenzaldehyde) skew results. Use HPLC with >97% purity thresholds (as in ) .
- Assay conditions : Varying pH or solvent systems (DMSO vs. ethanol) alter compound solubility. Standardize protocols using PBS buffer (pH 7.4) .
- Cell line specificity : Test multiple models (e.g., RAW 264.7 vs. THP-1 macrophages) to confirm activity .
Q. What strategies improve the compound’s metabolic stability for therapeutic applications?
- Structural modification : Introduce electron-withdrawing groups (e.g., -Cl at position 6) to reduce hepatic CYP3A4-mediated oxidation .
- Prodrug design : Mask phenolic -OH groups with acetyl or glycosyl moieties, improving bioavailability by 3-fold in rodent models .
- Nanocarrier encapsulation : Liposomal formulations enhance plasma half-life from 2.1 to 6.8 hours .
Q. How can computational methods guide structure-activity relationship (SAR) studies?
- Molecular docking : Predict binding to COX-2 (PDB ID: 5KIR) with a Glide score of −7.2 kcal/mol, highlighting hydrogen bonds with Tyr355 and Val349 .
- QSAR models : Use descriptors like logP (experimental: 1.96) and polar surface area (225 Ų) to correlate lipophilicity with antimicrobial activity .
- MD simulations : Reveal stability of the chromanone ring in aqueous environments (RMSD < 1.5 Å over 100 ns) .
Q. What advanced analytical techniques resolve tautomeric forms in solution?
- Variable-temperature NMR : Detect keto-enol equilibrium via shifting -OH signals between δ 12.3 and 14.1 ppm at 25°C vs. 60°C .
- UV-Vis spectroscopy : Dual absorbance peaks at 280 nm (enol form) and 320 nm (keto form) in ethanol/water mixtures .
- Raman spectroscopy : Bands at 1650 cm⁻¹ (C=O stretch) and 1580 cm⁻¹ (enolic C-O) confirm tautomer ratios .
Methodological Considerations
Q. How to design experiments assessing environmental toxicity?
- Aquatic toxicity testing : Expose Daphnia magna to 0.1–10 mg/L for 48 hours; LC₅₀ = 4.2 mg/L indicates moderate ecotoxicity .
- Degradation studies : Monitor photolysis under UV light (λ = 254 nm), showing 90% degradation in 72 hours via HPLC .
- QSAR-ECOSAR : Predict logKow = 2.1 and biodegradation probability (<30%), suggesting persistence in soil .
Q. What are key pitfalls in synthesizing analogs with enhanced activity?
- Regioselectivity challenges : Use directing groups (e.g., -OMe at position 4) to control electrophilic substitution .
- Side reactions : Protect phenolic -OH with TBS groups during Friedel-Crafts acylation to avoid polymerization .
- Scale-up issues : Replace column chromatography with pH-dependent crystallization (yield >80% at 10 g scale) .
Tables for Key Data
Q. Table 1: Comparative Bioactivity of Chromanone Derivatives
| Compound | Antimicrobial (MIC, µg/mL) | Antioxidant (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) |
|---|---|---|---|
| 6-(2,4-DHB)-2-chromanone | 12.5 (S. aureus) | 18 | 45 |
| 6-Chloro analog | 6.2 (S. aureus) | 22 | 28 |
| 4-Methoxy analog | 25 (S. aureus) | 35 | >100 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
